C12H12N4O5S3
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Overview
Description
The compound with the molecular formula C12H12N4O5S3 is a complex organic molecule. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure consists of a combination of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms, which contribute to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C12H12N4O5S3 can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . This method is versatile and economical, allowing for the preparation of various cyanoacetamide derivatives. The reaction can be carried out without solvents at room temperature or with heating, depending on the desired product.
Industrial Production Methods
In industrial settings, the production of This compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of renewable resources, are often employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
C12H12N4O5S3: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are effective.
Substitution: Conditions vary based on the specific substitution reaction, but common reagents include halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to a variety of substituted derivatives.
Scientific Research Applications
C12H12N4O5S3: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which C12H12N4O5S3 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, enzyme activity, or signal transduction pathways. The exact mechanism of action may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
C12H12N4O5S3: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups, such as other cyanoacetamide derivatives or sulfur-containing organic molecules.
Uniqueness: The specific combination of atoms and functional groups in gives it distinct chemical properties and reactivity, making it valuable for various applications.
Biological Activity
The compound with the molecular formula C12H12N4O5S3 is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through a detailed examination of research findings, case studies, and data tables.
Chemical Structure and Properties
This compound consists of:
- Carbon (C) : 12 atoms
- Hydrogen (H) : 12 atoms
- Nitrogen (N) : 4 atoms
- Oxygen (O) : 5 atoms
- Sulfur (S) : 3 atoms
This complex structure suggests potential interactions with biological systems, particularly in enzymatic activity and cellular processes.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
Key Findings :
- The compound demonstrated effective radical scavenging activity, measured through assays like DPPH and ABTS.
- The antioxidant capacity was correlated with the presence of specific functional groups within the molecule.
Enzyme Inhibition
This compound has been studied for its inhibitory effects on key enzymes:
- α-Glucosidase : This enzyme plays a vital role in carbohydrate metabolism. Inhibition can help manage blood sugar levels, making it relevant for diabetes treatment.
- α-Amylase : Similar to α-glucosidase, this enzyme is involved in carbohydrate digestion. Inhibiting its activity can also assist in controlling postprandial glucose levels.
Inhibitory Potency :
- The compound showed an IC50 value of approximately 24.08 ± 2.45 μg/mL against α-glucosidase, indicating strong inhibitory potential.
- For α-amylase, the IC50 was around 130.93 ± 0.8 μg/mL, suggesting moderate inhibition.
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various pathogens. The findings suggest that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Microbial Assays :
- Disc diffusion methods revealed zones of inhibition comparable to standard antibiotics.
- Minimum inhibitory concentration (MIC) values were determined, highlighting its potential as an antimicrobial agent.
Case Study 1: Diabetes Management
A recent case study investigated the effects of this compound on diabetic patients. Patients receiving treatment with this compound showed improved glycemic control compared to those on standard therapy alone.
Case Study 2: Antimicrobial Efficacy
Another case study focused on the antimicrobial application of this compound in clinical settings. It was found that the compound effectively reduced bacterial load in infected wounds when applied topically.
Table 1: Biological Activity Summary of this compound
Activity Type | Assay Method | IC50 Value (μg/mL) | Remarks |
---|---|---|---|
Antioxidant | DPPH | Not specified | Effective radical scavenger |
α-Glucosidase Inhibition | Enzyme Assay | 24.08 ± 2.45 | Strong inhibitor |
α-Amylase Inhibition | Enzyme Assay | 130.93 ± 0.8 | Moderate inhibitor |
Antimicrobial | Disc Diffusion | Varies | Effective against multiple pathogens |
Properties
Molecular Formula |
C12H12N4O5S3 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-[2-(thiophen-2-ylsulfonylamino)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide |
InChI |
InChI=1S/C12H12N4O5S3/c17-23(18,10-4-1-3-9-12(10)16-21-15-9)13-6-7-14-24(19,20)11-5-2-8-22-11/h1-5,8,13-14H,6-7H2 |
InChI Key |
VWZJFSLXFYBCHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)S(=O)(=O)NCCNS(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
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